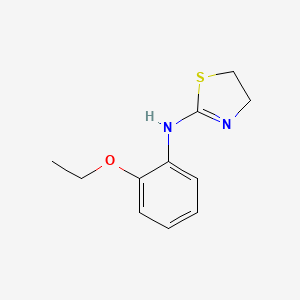
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (ETD) is a chemical compound with a wide range of applications in scientific research. ETD is an amine derived from thiazole, an aromatic heterocyclic compound with a sulfur atom in its ring structure. ETD has been used in a variety of laboratory experiments due to its ability to act as a weak base and its low toxicity. In addition, ETD has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Antimicrobial Activities : A study on the synthesis of thiazoles and their fused derivatives, including compounds similar to N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, revealed antimicrobial activities against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Anticancer Properties : Another research investigated derivatives of N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine for anticancer activity. They tested these compounds against various human cancer cell lines and observed good to moderate anticancer activities (Yakantham et al., 2019).
Synthesis Methods : A study explored the thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides with Lawesson's reagent, resulting in compounds like 4,5-dihydro-1,3-thiazoles. This research contributes to the understanding of synthetic methods for such compounds (Kodama et al., 2005).
Antibacterial and Antifungal Screening : A study on the synthesis of a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, similar to the compound , showed potent anthelmintic and antibacterial activities (Bhandari & Gaonkar, 2016).
Tubulin Inhibitors and Antiproliferative Activity : Research on N,4-diaryl-1,3-thiazole-2-amines, which include compounds structurally related to N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, indicated their role as tubulin inhibitors with potent antiproliferative activity in human cancer cell lines (Sun et al., 2017).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-14-10-6-4-3-5-9(10)13-11-12-7-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZMYQWDZMERPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2417378.png)
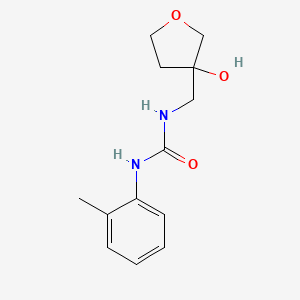
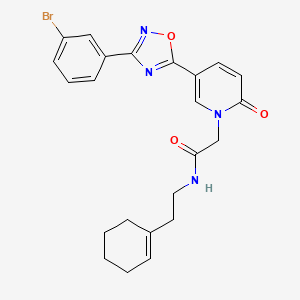


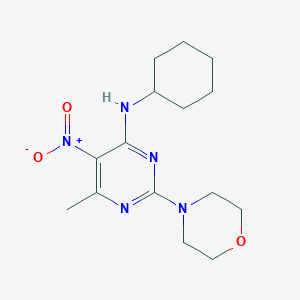
![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol](/img/structure/B2417388.png)
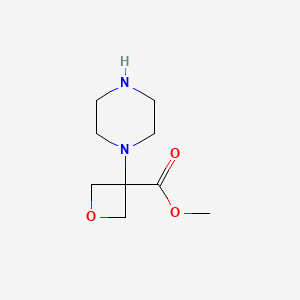
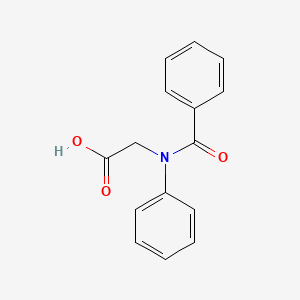

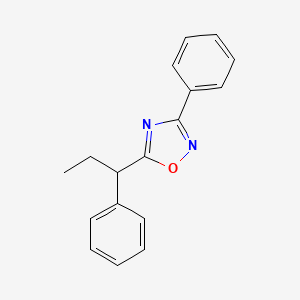

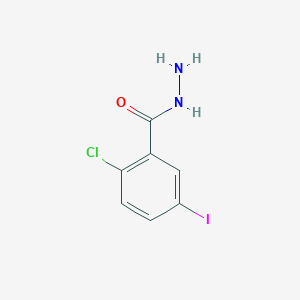
![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417401.png)